molecular formula C22H18F3N3S B2919199 2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1223841-64-2

2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2919199
CAS No.: 1223841-64-2
M. Wt: 413.46
InChI Key: OZSGJRZXEQWWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C22H18F3N3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has shown the development of various pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, demonstrating significant anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the potential utility of such compounds in treating infections and inflammation-related conditions. The synthesis techniques often involve multi-component cyclo-condensation reactions, utilizing microwave techniques in aqueous media for enhanced efficiency (Kendre, Landge, & Bhusare, 2015).

Optoelectronic Device Applications

Another line of research focuses on the synthesis of thieno[3,4-b]pyrazine-based monomers for use in donor−acceptor copolymers, which are pivotal in the construction of photovoltaic devices. These studies aim at improving the optical properties, electrochemical behavior, and energy levels of copolymers to enhance photovoltaic performance, suggesting the compound's relevance in the development of solar energy technologies (Zhou et al., 2010).

Antibacterial Activities

Further derivatives of related compounds have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, showcasing the pharmaceutical potential of such molecules in combating microbial infections (Bildirici, Şener, & Tozlu, 2007).

Synthesis and pKa Determination of Trifluoromethylazoles

Research on the synthesis of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy has been reported. This work contributes to our understanding of the chemical properties of trifluoromethyl-containing heterocycles, potentially useful in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).

Molecular Solids and Hydrogen Bond Interactions

Another study explored the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and various aza compounds, emphasizing the role of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into supramolecular structures. This research could have implications for the design of new materials with specific physical properties (Wang, Hu, Wang, Liu, & Huang, 2014).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3S/c1-14-6-7-17(10-15(14)2)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-18(11-16)22(23,24)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSGJRZXEQWWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.